
Larixol's Mechanism of Action in Neutrophils: A
Contested Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Larixol

Cat. No.: B1233437 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The therapeutic potential of Larixol, a diterpene extracted from the root of

Euphorbia formosana, in modulating neutrophil activity is a subject of significant scientific

debate. One line of research proposes a specific mechanism wherein Larixol inhibits

neutrophil activation by interfering with G-protein coupled receptor (GPCR) signaling.

Conversely, a subsequent study, although now withdrawn, presented contradictory findings,

suggesting Larixol has no effect on the purported pathways. This whitepaper provides a

comprehensive overview of the conflicting evidence, presenting the data, experimental

protocols, and proposed signaling pathways from the key studies to offer researchers a clear

understanding of the current, albeit unresolved, state of Larixol's mechanism of action in

neutrophils.

Introduction: A Tale of Two Studies
Neutrophils are the first line of defense in the innate immune system, migrating to sites of

inflammation to combat pathogens. Their activation is tightly regulated, often initiated by

chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP) binding to formyl peptide

receptors (FPRs) on the neutrophil surface. These receptors are coupled to heterotrimeric Gi-

proteins, which, upon activation, dissociate into Gαi and Gβγ subunits, triggering a cascade of

downstream signaling events that lead to chemotaxis, degranulation, and the production of

reactive oxygen species (ROS).
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Larixol has emerged as a molecule of interest for its potential to modulate these processes. A

2022 study by Liao and colleagues presented a detailed mechanism for Larixol's inhibitory

effects.[1] However, a 2023 study by Björkman and colleagues, which has since been

withdrawn at the request of the authors and/or editor, reported a lack of inhibitory effect. This

document will first detail the mechanism proposed by Liao et al., followed by a presentation of

the contradictory findings from the withdrawn Björkman et al. study, allowing for a critical

evaluation of the available data.

The Proposed Inhibitory Mechanism of Larixol (Liao
et al., 2022)
The research published by Liao and colleagues in Biochemical Pharmacology suggests that

Larixol acts as a potent inhibitor of fMLP-induced neutrophil activation by specifically targeting

the Gβγ subunit of the Gi-protein.[1]

Quantitative Effects on Neutrophil Function
Larixol was shown to inhibit several key neutrophil functions in a concentration-dependent

manner when stimulated with fMLP. The inhibitory effects were not observed when neutrophils

were stimulated with phorbol 12-myristate 13-acetate (PMA), a direct activator of protein kinase

C (PKC), suggesting that Larixol acts upstream of PKC activation.[1]

Neutrophil Function Stimulant Larixol IC50 (µM)

Superoxide Anion Production fMLP (0.1 µM) 1.98 ± 0.14

Cathepsin G Release fMLP (0.1 µM) 2.76 ± 0.15

Table 1: Inhibitory concentrations of Larixol on fMLP-induced neutrophil functions. Data from

Liao et al., 2022.[1]

Proposed Signaling Pathway
The study by Liao et al. posits that Larixol disrupts the signaling cascade initiated by fMLP

binding to its receptor, FPR1. Upon activation, the Gβγ subunit of the dissociated Gi-protein

interacts with downstream effectors, including Src kinase and Phospholipase Cβ (PLCβ).
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Larixol is proposed to physically interfere with these interactions.[1] This interference leads to

the inhibition of a cascade of downstream signaling events, including:

Src kinase phosphorylation: Larixol was found to inhibit the fMLP-induced phosphorylation

of Src kinase.[1]

MAPK and AKT phosphorylation: Consequently, the phosphorylation of downstream

signaling molecules ERK1/2, p38, and AKT was also attenuated.[1]

Calcium Mobilization: fMLP-induced intracellular calcium mobilization was inhibited by

Larixol.[1]

PKC Phosphorylation and p47phox Translocation: Larixol also inhibited the phosphorylation

of PKC and the subsequent translocation of the NADPH oxidase subunit p47phox from the

cytosol to the plasma membrane, a critical step in ROS production.[1]
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Caption: Proposed mechanism of Larixol action by Liao et al. (2022).

Experimental Protocols (Liao et al., 2022)
Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy

donors using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and

hypotonic lysis of red blood cells.
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Cell Preparation: Neutrophils were resuspended in Hank's balanced salt solution (HBSS)

with 10 mM HEPES (pH 7.4).

Assay:

Neutrophils (2 x 10^5 cells/well) were incubated with 0.5 mg/mL cytochrome c and various

concentrations of Larixol for 5 minutes at 37°C.

fMLP (0.1 µM) was added to stimulate superoxide anion production.

The change in absorbance at 550 nm was measured spectrophotometrically.

The IC50 value was calculated from the concentration-response curve.

Apparatus: A 48-well microchemotaxis chamber was used, with a 3 µm pore size

polycarbonate filter separating the upper and lower wells.

Procedure:

fMLP (30 nM) in HBSS was placed in the lower wells.

Neutrophils (5 x 10^4 cells/well) pre-incubated with Larixol or vehicle were placed in the

upper wells.

The chamber was incubated for 60 minutes at 37°C in a 5% CO2 incubator.

The filter was removed, fixed, and stained with Giemsa stain.

The number of neutrophils that migrated to the lower side of the filter was counted under a

microscope in five random high-power fields.

Cell Stimulation and Lysis: Neutrophils (1 x 10^7 cells) were pre-incubated with Larixol (10

µM) and then stimulated with fMLP (0.1 µM) for 30 seconds. The reaction was stopped with

ice-cold PBS, and cells were lysed.

Immunoprecipitation: Cell lysates were incubated with an anti-Gβ antibody overnight at 4°C,

followed by incubation with protein A/G-agarose beads.
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Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE,

transferred to a PVDF membrane, and probed with antibodies against Src and Gβ to detect

the co-immunoprecipitation of Src with Gβ.

Contradictory Findings (Björkman et al., 2023 -
Withdrawn)
A subsequent study by Björkman and colleagues, published as a preprint and briefly as a peer-

reviewed article in Biochemical Pharmacology before being withdrawn, presented data that

directly contradicts the findings of Liao et al. It is important to note that the withdrawal of the

peer-reviewed publication raises questions about the validity of the findings, but the data from

the preprint is presented here for a complete overview of the scientific discourse.

The authors reported that Larixol, obtained from two different commercial sources, did not

inhibit neutrophil responses mediated by the fMLP receptor (FPR1).

Key Contradictory Findings
No Inhibition of FPR1 and FPR2: The study found that Larixol did not inhibit neutrophil

responses, such as superoxide production or intracellular calcium mobilization, when

stimulated with agonists for both FPR1 (fMLP) and the related Gαi-coupled receptor FPR2.

No Effect on Gαq-coupled Receptors: Furthermore, Larixol reportedly did not act as a

selective inhibitor for responses mediated by Gαq-coupled GPCRs for platelet-activating

factor (PAF) and ATP.

Conclusion of the Study: The authors concluded that the previously reported inhibitory

effects of the root extract of Euphorbia formosana might not be attributable to Larixol.
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Caption: Experimental workflow of the withdrawn Björkman et al. study.

Experimental Protocols (Björkman et al., 2023 - from
preprint)

Neutrophil Isolation: Similar to the Liao et al. protocol, neutrophils were isolated from healthy

donors.

Assay:

Neutrophils were mixed with isoluminol and horseradish peroxidase in a 96-well plate.

Larixol was added, and the plate was equilibrated for 5 minutes at 37°C.

Various agonists (fMLP, WKYMVM, etc.) were added, and light emission was measured

continuously over time using a luminometer.
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Cell Preparation: Isolated neutrophils were loaded with the fluorescent calcium indicator

Fura-2-AM.

Assay:

Fura-2-loaded neutrophils were pre-incubated with Larixol or vehicle.

The baseline fluorescence was recorded before the addition of a GPCR agonist.

The change in fluorescence, corresponding to the change in intracellular free calcium

concentration, was measured over time.

Larixol and Neutrophil Extracellular Trap (NET)
Formation
To date, there is no published research specifically investigating the effect of Larixol on

neutrophil extracellular trap (NET) formation, or NETosis. NETosis is a distinct form of

neutrophil cell death characterized by the release of a web of decondensed chromatin and

granular proteins that traps and kills pathogens.

Given the conflicting data on Larixol's impact on upstream signaling pathways, its potential

effect on NETosis remains speculative. If the mechanism proposed by Liao et al. is correct,

Larixol's inhibition of ROS production via the NADPH oxidase pathway could potentially inhibit

NETosis, as ROS are known to be critical for some forms of NET formation. However, without

direct experimental evidence, this remains an open question for future investigation.

Conclusion and Future Directions
The mechanism of action of Larixol in neutrophils is currently a matter of scientific controversy.

The detailed inhibitory pathway proposed by Liao and colleagues, centered on the disruption of

the Gβγ subunit's interaction with its effectors, presents a compelling model. However, the

contradictory findings from the now-withdrawn study by Björkman and colleagues highlight the

need for caution and further investigation.

For researchers and drug development professionals, this landscape necessitates a critical

approach. The key future directions should include:
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Independent Replication: There is a clear and urgent need for independent laboratories to

replicate the experiments of both Liao et al. and Björkman et al. to resolve the conflicting

findings.

Standardization of Reagents: Future studies should ensure the use of well-characterized and

standardized Larixol to rule out variations in compound purity or source as a reason for the

discrepant results.

Investigation of NETosis: The effect of Larixol on NET formation is a significant knowledge

gap that should be addressed to fully understand its immunomodulatory potential.

Broader Mechanistic Studies: Further research could explore alternative potential targets of

Larixol within the neutrophil signaling network to determine if its effects are mediated by

mechanisms other than those already proposed.

Until these questions are answered, the therapeutic utility of Larixol as a specific modulator of

neutrophil function remains an intriguing but unconfirmed possibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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